An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Properties, Stability, and Synthetic Potential
An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde: Properties, Stability, and Synthetic Potential
This guide provides a detailed technical overview of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from chemical suppliers, extrapolates from the known properties of its isomers, and applies fundamental principles of organic chemistry to provide a comprehensive profile. We will delve into its chemical and physical properties, stability considerations, potential synthetic routes, and its likely reactivity, offering a predictive framework for its application in research and development.
Molecular Identity and Physicochemical Characteristics
2-Bromo-6-hydroxy-4-methoxybenzaldehyde is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromo, a hydroxyl, a methoxy, and a formyl (aldehyde) group. The specific arrangement of these groups dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.
Caption: Molecular structure of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde.
Table 1: Physicochemical Properties of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde and Its Isomers
| Property | 2-Bromo-6-hydroxy-4-methoxybenzaldehyde | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde |
| CAS Number | 861668-41-9[1][2][3] | 2973-58-2[4][5][6][7] | 2973-59-3[8][9][10][11] | 20035-41-0[12][13] |
| Molecular Formula | C₈H₇BrO₃[1][3] | C₈H₇BrO₃[5][6][7] | C₈H₇BrO₃[8][9] | C₈H₇BrO₃[12] |
| Molecular Weight | 231.04 g/mol [1] | 231.04 g/mol [4][5][6][7] | 231.04 g/mol [8][9] | 231.043 g/mol [12] |
| Appearance | White to yellow powder or crystals[3] | Off-White Solid[5][14] | White to off-white crystalline powder[8] | Not specified |
| Melting Point | Not specified | 202-207 °C[4][5] | ≤ 95 °C[8] | 102-105 °C[13] or 103 °C[12] |
| Storage Conditions | Inert atmosphere, 2-8°C[1][3] | Keep in dark place, Sealed in dry, Room Temperature[5][14] | 0-8 °C[8] | Not specified |
The significant variation in melting points among the isomers underscores the critical role of substituent placement on the crystal lattice energy and intermolecular interactions, such as hydrogen bonding.
Proposed Synthesis Workflow
A logical precursor for this synthesis is 2-hydroxy-4-methoxybenzaldehyde. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups are crucial. Both are ortho-, para-directing and activating. The hydroxyl group is a stronger activator than the methoxy group. The position ortho to the powerful hydroxyl group (C6) and meta to the methoxy group is sterically accessible and electronically favored for electrophilic substitution.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Electrophilic Bromination
-
Dissolution: Dissolve the starting material, 2-hydroxy-4-methoxybenzaldehyde, in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask.
-
Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and higher selectivity.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.
This protocol is a generalized procedure; optimization of solvent, temperature, and reaction time may be necessary to achieve high yield and purity.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not widely published, the key features in various spectroscopic analyses can be predicted based on the functional groups present:
-
¹H NMR: Expect distinct signals for the two aromatic protons, the aldehyde proton (downfield, ~10 ppm), the phenolic hydroxyl proton (variable, may be broad), and the methoxy protons (~3.9 ppm).
-
¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those bonded to oxygen, bromine, and the aldehyde), and the methoxy carbon (~56 ppm) would be characteristic.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (~3300 cm⁻¹), a sharp C=O stretch from the aldehyde (~1680 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretches for the ether and phenol, and a C-Br stretch in the fingerprint region. The IR spectrum of 3-hydroxybenzaldehyde shows characteristic peaks that can be used as a reference.[15][16][17]
-
Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive feature for confirming the presence of a single bromine atom.
Chemical Reactivity and Stability
The reactivity of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is governed by the interplay of its four functional groups.
Caption: Key reactivity sites and potential reaction pathways.
-
Aldehyde Group: This group is the primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the substituents on the ring. The electron-donating hydroxyl and methoxy groups tend to decrease reactivity towards nucleophiles compared to unsubstituted benzaldehyde, while the electron-withdrawing bromine atom slightly enhances it.[18][19] Common reactions include:
-
Aromatic Ring & Bromo Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[22] This is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[22]
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide can act as a nucleophile in O-alkylation or O-acylation reactions. It also strongly influences the electronic properties of the ring, activating it towards further electrophilic substitution.
Stability Profile:
-
Oxidative Stability: Phenolic aldehydes can be susceptible to oxidation, especially in the presence of air and light, or under basic conditions which can lead to the formation of colored degradation products.[23][24][25] The aldehyde group can be oxidized to a carboxylic acid.
-
Storage: Based on supplier recommendations for the target compound and its isomers, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is advisable to minimize degradation.[1][3]
Potential Applications in Research and Drug Development
While direct applications of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde are not documented, the utility of its isomers and related structures provides a strong indication of its potential.
-
Synthetic Intermediate: Its multifunctional nature makes it a valuable building block. The aldehyde can be used to construct larger molecules, the phenol can be modified, and the bromo group allows for complex C-C bond formations. Brominated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[22][26][27]
-
Drug Discovery Scaffold: Substituted benzaldehydes are present in many biologically active compounds and are used in the synthesis of various heterocyclic systems with therapeutic potential.[28][29][30][31] For instance, the isomer 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exhibit potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[32] Another isomer is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor for treating Alzheimer's disease.[10] Isomers have also been used as starting materials in the total synthesis of natural products like (±)-codeine.[4][5][14]
Safety and Handling
Based on supplier safety data, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1][3]
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) from the supplier.
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